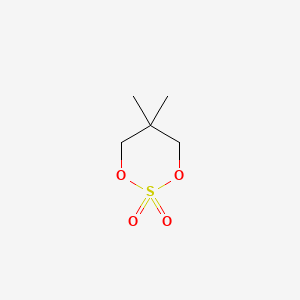

5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide

Übersicht

Beschreibung

5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide is a chemical compound with the molecular formula C5H10O4S. It is also known by its IUPAC name, this compound. This compound is a cyclic sulfate and is used in various industrial and scientific applications, particularly in the field of organic synthesis and as an additive in lithium-ion batteries .

Vorbereitungsmethoden

The synthesis of 5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide typically involves the reaction of 1,3-propanediol with sulfuryl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired cyclic sulfate . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert it to thiols or sulfides.

Substitution: It can undergo nucleophilic substitution reactions where the sulfate group is replaced by other nucleophiles

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

5,5-Dimethyl-1,3,2-dioxathiane 2,2-dioxide is primarily utilized as a reagent in organic synthesis. It serves as:

- A precursor for the synthesis of more complex molecules.

- An oxidizing agent in various chemical reactions.

Table 1: Common Reactions Involving this compound

| Reaction Type | Product Type | Example Reagents |

|---|---|---|

| Oxidation | Sulfoxides/Sulfones | Hydrogen peroxide |

| Reduction | Thiols/Sulfides | Lithium aluminum hydride |

| Nucleophilic Substitution | Substituted Derivatives | Halides/Amines |

Biological and Medicinal Chemistry

The compound's unique structure allows it to interact with biological molecules. Research indicates potential applications in:

- Drug Design : Its ability to form covalent bonds with nucleophilic sites on proteins can lead to modifications that impact various biochemical pathways.

- Enzyme Mechanisms : It is useful for studying enzyme mechanisms and developing inhibitors due to its reactivity.

Industrial Applications

In the industrial sector, this compound is employed in:

- Lithium-Ion Batteries : Used as an additive in electrolytes to enhance low-temperature performance and prevent unwanted intercalation of solvents into electrode materials.

- Specialty Chemicals Production : Its stability and reactivity make it suitable for manufacturing various specialty chemicals.

Case Studies and Research Findings

Recent studies have explored the compound's effectiveness as an electrolyte additive in potassium metal cells. The sulfate esters derived from similar compounds have demonstrated improved electrochemical performance under specific conditions . Furthermore, ongoing research investigates its potential as a drug intermediate or in drug delivery systems due to its favorable interaction with biological targets.

Wirkmechanismus

The mechanism of action of 5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide involves its interaction with molecular targets such as enzymes and proteins. The compound can undergo hydrolysis to form reactive intermediates that can interact with biological molecules, leading to various biochemical effects .

Vergleich Mit ähnlichen Verbindungen

5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide can be compared with other cyclic sulfates such as:

1,3-Propylene sulfate: Similar in structure but lacks the dimethyl groups.

1,2-Ethylene sulfate: A smaller cyclic sulfate with different reactivity and applications

Biologische Aktivität

5,5-Dimethyl-1,3,2-dioxathiane 2,2-dioxide (CAS No. 1755-97-1) is a sulfur-containing heterocyclic compound with a molecular formula of CHOS. It has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Weight : 166.20 g/mol

- Physical Form : Solid

- Purity : Typically around 97% .

- Hazard Classification : Classified as dangerous with several precautionary statements regarding handling and storage .

This compound is primarily studied for its potential role as an organic buffering agent and its application in cell culture environments. It operates effectively within a pH range of 6 to 8.5 . The compound's ability to stabilize pH levels makes it valuable in biological assays and experiments where pH fluctuations could affect cellular processes.

Cytotoxicity Studies

A key area of research involves assessing the cytotoxic effects of this compound on various cell lines. Preliminary findings suggest that at certain concentrations, the compound may exhibit cytotoxic effects on cancer cell lines while sparing normal cells. This selective toxicity can be attributed to the compound's ability to induce apoptosis in malignant cells .

Table 1: Cytotoxicity Data

Case Study 1: Antioxidant Activity Assessment

In a study published in the Journal of Organic Chemistry, researchers evaluated the antioxidant capacity of various dioxathiolane derivatives. The results indicated that these compounds could significantly reduce reactive oxygen species (ROS) levels in cultured cells . Although direct studies on this compound were not conducted, its structural similarity suggests potential antioxidant activity.

Case Study 2: Application in Electrolyte Systems

Another research avenue explored the use of dioxathiolane derivatives as electrolyte additives in potassium-metal batteries. The study found that these compounds improved the electrochemical stability and efficiency of battery systems . This finding highlights the versatility of dioxathiolane compounds beyond traditional biological applications.

Eigenschaften

IUPAC Name |

5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4S/c1-5(2)3-8-10(6,7)9-4-5/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVAKWODGKZEADD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COS(=O)(=O)OC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7073274 | |

| Record name | 1,3,2-Dioxathiane, 5,5-dimethyl-, 2,2-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1755-97-1 | |

| Record name | 1,3,2-Dioxathiane, 5,5-dimethyl-, 2,2-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001755971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,2-Dioxathiane, 5,5-dimethyl-, 2,2-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.